![molecular formula C16H18N6O3 B2480149 6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide CAS No. 2034534-05-7](/img/structure/B2480149.png)
6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of nicotinamide derivatives, including those related to the complex structure of 6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide, involves multi-step chemical reactions. For instance, novel nicotinamide derivatives have been synthesized from 2-chloro-3-cyanopyridine and 4-bromopyrazole or 3,5-dimethylpyrazole, utilizing an "acyl transposing" design strategy (Shang, Liu, Wang, & Li, 2019).
Molecular Structure Analysis The molecular structure of nicotinamide derivatives is characterized by X-ray diffraction analysis. This technique provides detailed insights into the arrangement of atoms within the molecule and their spatial configuration, critical for understanding the compound's chemical behavior and interaction with biological molecules. For example, the crystal structure of a zinc complex with nicotinamide ligands reveals a distorted trigonal-bipyramidal geometry, highlighting the importance of metal coordination in the structural characteristics of nicotinamide-based compounds (Hökelek, Saka, Tercan, Tenlik, & Necefoğlu, 2010).
Chemical Reactions and Properties Nicotinamide derivatives engage in various chemical reactions, including N-methylation and complex formation with metals. These reactions are pivotal for modifying the compound's chemical properties, such as solubility and reactivity. Nicotinamide N-methyltransferase, for example, catalyzes the N-methylation of nicotinamide, influencing its biological activity and metabolism within the body (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).
科学的研究の応用
Molecular Interactions and Structural Analysis
Research on nicotinamide derivatives, including 6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide, underscores their interaction with biological molecules and potential applications in drug design. Studies on cocrystals of nicotinamide with dihydroxybenzoic acids have illuminated basic recognition patterns and energetic features of crystal lattices, highlighting the structural basis for the interaction of nicotinamide derivatives with biological targets (Jarzembska et al., 2017).
Enzymatic Activity and Metabolism
Research exploring the enzymatic activities related to nicotinamide, such as Nicotinamide N-methyltransferase (NNMT), reveals the critical role of these enzymes in metabolizing nicotinamide and structurally related compounds. This enzymatic activity is significant for understanding the metabolism of nicotinamide derivatives within various organisms, offering insights into their therapeutic potential and pharmacokinetics (Rini et al., 1990).
Pharmacological Applications
Several studies have explored the therapeutic potential of nicotinamide derivatives, such as their role in gastroprotection and anti-inflammatory actions. For instance, research on 1-Methylnicotinamide, a major derivative of nicotinamide, has demonstrated its efficacy in protecting against acute gastric lesions induced by stress, suggesting potential applications for nicotinamide derivatives in treating gastrointestinal disorders (Brzozowski et al., 2008).
Antimicrobial and Antihyperglycemic Properties
The synthesis of compounds containing nicotinamide and related structures has been pursued for their promising antimicrobial and antihyperglycemic properties. Studies on coumarin derivatives containing nicotinamide have shown significant activity against microbial infections and in managing blood glucose levels, indicating the broad pharmacological applications of nicotinamide derivatives (Kenchappa et al., 2017).
特性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-propan-2-yloxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-10(2)24-13-5-4-11(6-17-13)16(23)18-8-14-20-15(21-25-14)12-7-19-22(3)9-12/h4-7,9-10H,8H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVHMFVVBFHDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。